3-Fluoro-D-tyrosine
Description
Significance of Fluorine in Biomolecule Modification
The introduction of fluorinated amino acids into proteins represents a significant strategy in chemical biology and protein science, largely because fluorine is almost entirely absent in natural biological systems. nih.gov This absence makes man-made fluorinated amino acids unique tools for modifying proteins. nih.gov The incorporation of fluorine, the most electronegative element, into amino acid side chains can dramatically alter the physicochemical properties of the resulting peptides and proteins. chemistryviews.orgacs.org These modifications can influence hydrophobicity, acidity, basicity, and conformational preferences, which in turn can affect protein folding, stability, and biological activity. acs.orgfu-berlin.de
Impact on Physicochemical Properties of Amino Acids and Peptides (e.g., hydrophobicity modulation, conformational constraints)
The substitution of hydrogen with fluorine can have a profound impact on the physicochemical properties of amino acids and, consequently, the peptides and proteins that contain them. Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond introduce unique characteristics. nih.govacs.org While fluorine is often considered isosteric to hydrogen due to its similar van der Waals radius, the C-F bond is longer and more polarized than a C-H bond. nih.gov This polarization can lead to significant changes in hydrophobicity, polarity, and the propensity to form specific secondary structures. acs.orgresearchgate.net
The effect on hydrophobicity is particularly noteworthy. While highly fluorinated side chains are generally more hydrophobic than their hydrocarbon counterparts, the introduction of a small number of fluorine atoms can paradoxically increase polarity. nih.govacs.org This ability to fine-tune hydrophobicity is a powerful tool in protein design, as the hydrophobic effect is a primary driver of protein folding and stability. nih.govpnas.org Fluorination can enhance protein stability against thermal and chemical denaturation by increasing the buried hydrophobic surface area. nih.govpnas.org
Table 1: Impact of Fluorination on Amino Acid Properties
| Property | Effect of Fluorination | Reference |
|---|---|---|
| Hydrophobicity | Can be increased (highly fluorinated) or decreased (lightly fluorinated), allowing for fine-tuning. | nih.govacs.org |
| Polarity | Can be increased due to the high electronegativity of fluorine and the polarized C-F bond. | acs.orgresearchgate.net |
| Acidity/Basicity | Generally increases the acidity of the carboxylic acid group and decreases the basicity of the amino group. | fu-berlin.deresearchgate.net |
| Conformational Preference | Can alter secondary structure propensity, influencing folding properties. | acs.org |
| Protein Stability | Often enhances stability against thermal and chemical denaturation. | nih.govpnas.org |
Role as a Bioorthogonal Probe in Biological Systems
The near absence of fluorine in natural biological systems makes it a "bioorthogonal" element. nih.govacs.org This means that fluorinated molecules can be introduced into a biological system without interfering with native biochemical processes. nih.govresearchgate.net The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) isotope, which is 100% naturally abundant and highly sensitive, make it an excellent probe for studying protein structure, dynamics, and interactions. nih.govacs.orgresearchgate.net
¹⁹F NMR allows researchers to observe the local environment of the fluorinated amino acid within a protein. nih.gov Changes in the ¹⁹F NMR signal can provide detailed information about protein folding, conformational changes, and binding events with other molecules, such as small molecule drugs. nih.govresearchgate.net This makes fluorinated amino acids invaluable tools for drug discovery and for elucidating the mechanisms of protein function. nih.govcapes.gov.br
Overview of Tyrosine Analogs in Biochemical Research
Tyrosine and its analogs are frequently used in biochemical research to investigate the structure and function of proteins. acs.orgresearchgate.netnih.gov The phenolic side chain of tyrosine can participate in a variety of interactions, including hydrogen bonding and aromatic stacking, and can also be a site of post-translational modifications like phosphorylation. By incorporating tyrosine analogs with altered properties, scientists can probe the importance of these interactions and modifications. acs.org
For example, analogs with altered acidity, such as 3-fluorotyrosine, can be used to study the role of the tyrosine hydroxyl group in enzymatic catalysis. ucd.ie Other analogs with reactive groups can be used for bioorthogonal conjugation, allowing for the specific labeling and visualization of proteins. researchgate.netresearchgate.net The use of a wide array of tyrosine analogs has been instrumental in advancing our understanding of enzyme mechanisms, protein-protein interactions, and cellular signaling pathways. acs.orgportlandpress.com
Specific Focus on 3-Fluoro-D-tyrosine and its Stereoisomers (D- vs. L-forms in research context)
This compound is a specific analog of the amino acid tyrosine, where a hydrogen atom at the 3rd position of the phenyl ring is replaced by a fluorine atom. Like all amino acids (except glycine), 3-fluorotyrosine exists as two stereoisomers: the L-form and the D-form. jpt.combiopharmaspec.com In nature, proteins are almost exclusively composed of L-amino acids. biopharmaspec.complanthealth.es The enzymes responsible for protein synthesis are highly specific for the L-isomers. planthealth.es
However, D-amino acids have found important applications in research and therapeutics. jpt.com Peptides synthesized with D-amino acids are often more resistant to degradation by proteases, which are enzymes that break down proteins. biopharmaspec.com This increased stability can be advantageous for developing peptide-based drugs with longer half-lives. jpt.combiopharmaspec.com
In the context of 3-fluorotyrosine, the choice between the D- and L-isomer depends on the specific research goal. 3-Fluoro-L-tyrosine can be incorporated into proteins by some organisms, allowing for the study of its effects on protein structure and function in a more "natural" context. ucd.iersc.org For instance, some strains of Bacillus subtilis can incorporate 3-fluoro-L-tyrosine into the antibiotic iturin A, resulting in a fluorinated analog with potentially altered biological properties. ucd.iersc.org
On the other hand, this compound is often used in synthetic peptide chemistry to create more stable peptides. nih.gov Research has also explored the use of D-isomers of fluorinated tyrosine analogs as potential tracers for tumor imaging with positron emission tomography (PET), as they can exhibit different uptake and clearance rates in the body compared to their L-counterparts. nih.gov
Table 2: Comparison of L- and D-Isomers of 3-Fluorotyrosine in Research
| Feature | 3-Fluoro-L-tyrosine | This compound | Reference |
|---|---|---|---|
| Natural Occurrence | Not naturally occurring, but can be incorporated into proteins by some organisms. | Not naturally occurring. | ucd.iersc.org |
| Protein Synthesis | Can be incorporated into proteins by cellular machinery in some cases. | Generally not incorporated into proteins by cellular machinery. | ucd.ieplanthealth.es |
| Proteolytic Stability | Susceptible to degradation by proteases. | More resistant to degradation by proteases. | biopharmaspec.com |
| Primary Research Use | Probing protein structure and function; biosynthesis of modified natural products. | Synthesis of stable peptides; development of imaging agents. | ucd.ienih.gov |
Properties
Molecular Weight |
199.18 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro D Tyrosine and Its Derivatives
Chemical Synthesis Approaches
The chemical synthesis of 3-Fluoro-D-tyrosine often involves the strategic introduction of a fluorine atom onto the tyrosine scaffold. This can be achieved through various methods, including the use of pre-fluorinated building blocks or by direct fluorination of the tyrosine ring.
Strategies from Commercially Available Fluorinated Building Blocks
One common approach to synthesizing fluorinated amino acids is to start with commercially available fluorinated precursors. acs.orgbrittonsfu.com This strategy simplifies the synthetic route by avoiding the often challenging direct fluorination step. For instance, fluorinated analogs of phenylalanine have been synthesized from fluorinated imines and through nickel-catalyzed dicarbofunctionalization of alkenes with bromodifluoroacetate. acs.org Another powerful technique involves the use of chiral Ni(II) complexes of glycine (B1666218) or alanine (B10760859) Schiff bases, which can be alkylated with fluorinated electrophiles to produce a variety of non-canonical amino acids, including fluorinated ones, on a gram scale with high enantiomeric purity. brittonsfu.comgoogle.com
A variety of fluorinated building blocks can be utilized in these syntheses. The table below provides examples of such precursors.
| Fluorinated Building Block | Synthetic Application | Reference |
| Fluorinated Imines | Preparation of diverse fluorinated amino acids. | acs.org |
| Bromodifluoroacetate | Nickel-catalyzed dicarbofunctionalization of alkenes. | acs.org |
| Fluorinated Alkyl Iodides | Alkylation of chiral Ni(II) complexes for asymmetric synthesis. | google.com |
Metal-Catalyzed Fluorination Techniques
Transition metal-catalyzed reactions have emerged as powerful tools for the direct fluorination of amino acid derivatives. acs.org Palladium-catalyzed fluorination of aryl triflates and bromides has been shown to be effective for the synthesis of fluorinated tyrosine derivatives with high regioselectivity. rsc.org For example, a palladium catalyst supported by a specific ligand was able to suppress the formation of regioisomeric byproducts in the fluorination of a protected tyrosine derivative. rsc.org Copper-mediated fluorination is another important strategy, particularly in the context of radiolabeling with fluorine-18. acs.orgnih.govjst.go.jp These methods often involve the use of organometallic precursors like organotin or boronic ester derivatives of tyrosine, which then undergo fluorination. jst.go.jpnih.gov
The table below summarizes some metal-catalyzed fluorination approaches for tyrosine derivatives.
| Metal Catalyst | Substrate | Fluorinating Agent | Key Feature | Reference |
| Palladium(II) | Protected Tyrosine Triflates/Bromides | CsF | High regioselectivity, suppression of isomers. | rsc.org |
| Copper(II) | Organotin derivatives of Tyrosine | [¹⁸F]F⁻ | Nucleophilic aromatic radiofluorination. | jst.go.jp |
| Silver(I) Oxide | Organotin derivatives of Tyrosine | F-TEDA-PF₆ | Regioselective electrophilic fluorination. | jst.go.jpcam.ac.uk |
Photocatalytic and Radical Fluorination
Visible-light photocatalysis and radical-mediated reactions offer mild and selective methods for C-H fluorination, applicable to the synthesis of fluorinated amino acids. nih.gov For instance, a photocatalytic method using a ruthenium(II) complex has been developed to generate tyrosyl radicals, which can then be trapped. mdpi.comresearchgate.net Another approach utilizes a decatungstate photocatalyst in combination with N-fluorobenzenesulfonimide (NFSI) for the direct fluorination of unactivated C-H bonds, which has been successfully applied to amino acid derivatives. nih.gov Radical fluorination can also be initiated using reagents like Selectfluor®, sometimes in conjunction with a photocatalyst or a radical initiator, to achieve site-selective fluorination of complex molecules. researchgate.net
A notable example is the visible-light-promoted fluorination of benzylic protons on phenylalanine-like residues using catalytic dibenzosuberenone (B194781) and Selectfluor®. researchgate.net While direct photocatalytic fluorination of the tyrosine phenol (B47542) ring to the 3-position is an active area of research, methods for the photocatalytic modification of phenols are being developed. acs.orgnih.gov
Regioselective Fluorination Methods
Controlling the position of fluorination on the aromatic ring of tyrosine is crucial for its biological activity. Several methods have been developed to achieve regioselectivity. Electrophilic fluorination of tyrosine derivatives can lead to a mixture of isomers. For example, fluorination of (E)-β-(fluoromethylene)-m-tyrosine with acetyl hypofluorite (B1221730) yields a mixture of 2-fluoro, 4-fluoro, and 6-fluoro derivatives. nih.govacs.org
To overcome this lack of selectivity, methods based on directed ortho-metalation or the use of pre-functionalized substrates have been developed. For instance, a regioselective synthesis of 4-fluoro-(E)-β-(fluoromethylene)-m-tyrosine has been achieved through a fluorodestannylation reaction using elemental fluorine on a stannylated precursor. nih.govacs.org Similarly, silver-catalyzed electrophilic fluorination of organotin compounds has been used to obtain fluorinated cyclic tyrosine analogs with high regioselectivity. jst.go.jpcam.ac.uk
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis to produce chiral fluorinated amino acids with high enantiomeric purity. acs.org These methods often overcome the stereoselectivity challenges associated with purely chemical syntheses. acs.org
A three-step chemo-enzymatic cascade has been developed for the asymmetric synthesis of fluorinated aromatic L-α-amino acids. acs.org This process starts with an aldol (B89426) reaction catalyzed by an aldolase, followed by chemical decarboxylation and subsequent reductive amination catalyzed by a phenylalanine ammonia (B1221849) lyase, achieving high yields and enantiomeric purity (up to 99%). acs.org Enzymes like tyrosine phenol-lyase have also been used to catalyze the synthesis of 3-fluoro-L-tyrosine. ebi.ac.uk Furthermore, enzymatic resolution using lipases can be employed to separate racemic mixtures of fluorinated amino acid esters, providing access to the enantiopure compounds.
The table below highlights some chemo-enzymatic approaches.
| Enzyme | Reaction Type | Substrate | Product | Key Feature | Reference |
| Aldolase / Phenylalanine ammonia lyase | Cascade Reaction | Fluorinated aldehydes | Fluorinated aromatic L-α-amino acids | High yield and enantiomeric purity. | acs.org |
| Tyrosine Phenol-lyase | Biosynthesis | Pyruvate, ammonia, 2-fluorophenol | 3-Fluoro-L-tyrosine | Direct enzymatic synthesis. | ebi.ac.uk |
| Lipase | Kinetic Resolution | Racemic fluorinated amino acid esters | Enantiopure fluorinated amino acids | Separation of enantiomers. |
Radiosynthesis of Fluorinated Tyrosine Analogs (e.g., ¹⁸F-labeled for research probes)
Fluorine-18 (¹⁸F) is a positron-emitting radionuclide with a half-life of 109.8 minutes, making it ideal for positron emission tomography (PET) imaging. The radiosynthesis of ¹⁸F-labeled tyrosine analogs, such as [¹⁸F]this compound, is crucial for their use as research probes and diagnostic agents.
Common strategies for radiosynthesis involve either electrophilic or nucleophilic fluorination. Direct electrophilic fluorination of L-α-methyltyrosine with [¹⁸F]F₂ has been used to produce [¹⁸F]3-fluoro-L-α-methyltyrosine. However, nucleophilic substitution reactions are often preferred due to higher molar activities and more readily available starting materials. nih.gov
Nucleophilic radiofluorination typically involves the reaction of a precursor molecule containing a good leaving group with [¹⁸F]fluoride. nih.gov For example, O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) is commonly synthesized by the nucleophilic ¹⁸F-fluorination of a protected precursor. Recent advances include the development of one-pot radiosynthesis methods, such as the intramolecular nucleophilic ¹⁸F-fluorination of a 1,2,3-triazolium salt precursor to produce O-[¹⁸F]fluoromethyl-D-tyrosine (D-[¹⁸F]FMT).
The table below details some radiosynthesis methods for fluorinated tyrosine analogs.
| Radiotracer | Precursor | Fluorination Method | Key Feature | Reference |
| [¹⁸F]3-Fluoro-L-α-methyltyrosine | L-α-methyltyrosine | Electrophilic with [¹⁸F]F₂ | Direct fluorination. | |
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | O-(2-tosyloxy-ethyl)-N-trityl-L-tyrosine tert-butylester (TET) | Nucleophilic with [¹⁸F]F⁻ | Two-step, single-pot synthesis. | |
| O-[¹⁸F]fluoromethyl-D-tyrosine (D-[¹⁸F]FMT) | (R)-1-((4-(2-((tert-butoxycarbonyl)amino)-3-((3,4-dimethylbenzyl)oxy)-3-oxopropyl)phenoxy)methyl)-3-methyl-4-phenyl-1H-1,2,3-triazol-3-ium trifluoromethanesulfonate | Intramolecular nucleophilic ¹⁸F-fluorination | One-pot synthesis. | |
| [¹⁸F]Fluoro-L-TIC(OH) | Organotin intermediates | Copper-mediated nucleophilic radiofluorination | Access to cyclic tyrosine analogs. | jst.go.jp |
Nucleophilic Fluorination Strategies
Nucleophilic fluorination is a key method for introducing fluorine into organic molecules. In the context of this compound synthesis, this typically involves the displacement of a leaving group on a precursor molecule with a fluoride (B91410) ion.
One common strategy employs reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. nih.govnih.gov These reagents can convert a hydroxyl group on a tyrosine precursor into a fluoro group. For instance, a starting material with a hydroxyl group at the 3-position of the tyrosine ring can be fluorinated using one of these reagents. nih.govnih.gov The reaction mechanism often involves the formation of an intermediate that is then attacked by a fluoride ion.
Another approach is intramolecular nucleophilic fluorination. nih.gov This has been demonstrated in the radiosynthesis of O-[¹⁸F]fluoromethyl-D-tyrosine (D-[¹⁸F]FMT), where a precursor containing a 1,2,3-triazolium salt was used to facilitate the introduction of the [¹⁸F]fluoromethyl group. nih.gov This method highlights a one-pot labeling technique that could be adapted for the synthesis of this compound itself. nih.gov
The choice of the fluorinating agent and reaction conditions is crucial for achieving good yields and minimizing side reactions. The table below summarizes some nucleophilic fluorination reagents and their applications.
| Reagent/Method | Precursor Type | Application Example | Reference |
| Diethylaminosulfur trifluoride (DAST) | Hydroxylated cyclic precursors | Synthesis of fluorinated amino acids | nih.govnih.gov |
| Deoxo-Fluor | Amino alcohol precursors | Stereoselective fluorination via an aziridinium (B1262131) intermediate | nih.gov |
| Intramolecular Nucleophilic ¹⁸F-Fluorination | 1,2,3-Triazolium salt precursor | One-pot radiosynthesis of D-[¹⁸F]FMT | nih.gov |
Automated Synthesis Modules
The demand for radiolabeled amino acids like fluorinated tyrosine derivatives for positron emission tomography (PET) has driven the development of automated synthesis modules. researchgate.netdntb.gov.uanih.gov These systems offer advantages in terms of reproducibility, reduced operator radiation exposure, and the ability to handle the short half-life of isotopes like fluorine-18. researchgate.net
Automated modules have been successfully employed for the synthesis of compounds such as O-(2′-[¹⁸F]fluoroethyl)-l-tyrosine ([¹⁸F]FET) and 6-l-[¹⁸F]Fluoro-m-tyrosine (6-l-[¹⁸F]FMT). nih.govdntb.gov.ua These systems typically integrate the steps of radioisotope production, purification, reaction, and final product formulation into a single, computer-controlled process. For example, a modified TracerLab FX C Pro platform, originally designed for ¹¹C-labeling, has been adapted for the production of 6-l-[¹⁸F]FMT. nih.gov This demonstrates the flexibility of modern automated synthesizers.
The implementation of solid-phase extraction (SPE) for purification within these automated systems further simplifies the process, allowing for the rapid preparation of clinically relevant batches of fluorinated amino acids. dntb.gov.ua While much of the published work focuses on L-isomers for PET imaging, the underlying automated synthesis principles are directly applicable to the production of D-isomers like this compound.
Stereoselective Synthesis and Resolution of Isomers
Controlling the stereochemistry to obtain the desired D-isomer of 3-fluorotyrosine is a critical aspect of its synthesis. This can be achieved through stereoselective synthesis or by resolving a racemic mixture of D- and L-isomers.
Stereoselective Synthesis: Stereoselective synthesis aims to produce the D-isomer directly. This can be accomplished by using chiral starting materials or chiral catalysts. For example, the synthesis of 3-fluoro-N-methyl-d-aspartic acid has been achieved with high stereoselectivity through the ring-opening of an epoxy succinic ester followed by stereoselective fluorination. nih.gov A similar strategy could be envisioned for this compound starting from a suitable chiral precursor derived from D-tyrosine. Another approach involves the use of enzymes. For instance, tyrosine phenol-lyase (TPL) has been used in a biocatalytic process to produce 3-fluoro-L-tyrosine from o-fluorophenol. nih.gov While this produces the L-isomer, the use of engineered enzymes could potentially be adapted to synthesize the D-isomer.
Resolution of Isomers: When a racemic mixture of 3-fluoro-DL-tyrosine is produced, the D- and L-isomers must be separated. This process is known as chiral resolution.
Enzymatic Hydrolysis: One method involves the use of hydrolytic enzymes like papain. In this approach, a racemic mixture of an N-protected 3-fluoro-DL-alanine derivative was stereoselectively hydrolyzed to yield N-Boc-3-fluoro-L-alanine and the unreacted N-Boc-3-fluoro-D-alanine methyl ester, which could then be separated. A similar enzymatic resolution could be applied to a derivative of 3-fluoro-DL-tyrosine.
Chromatographic Methods: Chiral chromatography is another powerful technique for separating enantiomers. This involves using a chiral stationary phase (CSP) that interacts differently with the D- and L-isomers, leading to their separation. Glycopeptide selectors, such as vancomycin, have been shown to be effective for the chiral resolution of aromatic amino acids like tyrosine. mdpi.com The separation is based on differential interactions, including hydrophobic interactions, between the chiral selector and the enantiomers. mdpi.com
The table below outlines some methods for obtaining stereochemically pure isomers.
| Method | Description | Example | Reference |
| Stereoselective Synthesis | Direct synthesis of the desired stereoisomer using chiral precursors or catalysts. | Synthesis of 3-fluoro-N-methyl-d-aspartic acid. | nih.gov |
| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Papain-catalyzed hydrolysis of N-Boc-3-fluoro-DL-alanine methyl ester. | |
| Chiral Chromatography | Separation of enantiomers using a column with a chiral stationary phase. | Resolution of tyrosine enantiomers using a vancomycin-based chiral selector. | mdpi.com |
Synthesis of Protected this compound Derivatives for Peptide Synthesis
To incorporate this compound into a peptide chain using solid-phase peptide synthesis (SPPS), its reactive functional groups—the α-amino group and the α-carboxyl group—must be temporarily protected. The most common protecting groups used in modern peptide synthesis are the 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino group and various protecting groups for the carboxyl and side chains. peptide.com
The synthesis of a protected this compound derivative typically involves reacting the amino acid with a reagent that introduces the protecting group. For Fmoc protection, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a common reagent. The phenolic hydroxyl group of the tyrosine side chain may also require protection to prevent side reactions during peptide coupling. peptide.com However, in some cases, the tyrosine side chain can be left unprotected. peptide.com
The resulting protected this compound building block, such as Fmoc-D-Tyr(3-F)-OH, can then be used in standard Fmoc-based SPPS protocols. The incorporation of fluorinated tyrosine analogs like 3,5-difluorotyrosine (B1604624) (F₂Y) into peptides has been shown to be efficient, with the protected amino acid being incorporated without significant issues. nih.gov Similar efficiency would be expected for the incorporation of protected this compound.
The development of protected fluorinated amino acids is crucial for their application in creating novel peptides with altered biological properties. For example, Fmoc-protected trifluoromethylthiolated tyrosine has been synthesized on a gram scale for use as a hydrophobic building block in peptide chemistry. acs.org
| Protecting Group | Functional Group Protected | Common Reagent | Application |
| Fmoc (9-fluorenylmethoxycarbonyl) | α-Amino group | Fmoc-OSu | Solid-Phase Peptide Synthesis (SPPS) |
| Boc (tert-butyloxycarbonyl) | α-Amino group | Boc-anhydride | Solid-Phase Peptide Synthesis (SPPS) |
| Bzl (Benzyl) | Phenolic hydroxyl group | Benzyl bromide | Side chain protection in peptide synthesis |
| tBu (tert-Butyl) | Phenolic hydroxyl group | Isobutylene | Side chain protection in peptide synthesis |
Biochemical and Molecular Mechanisms of Action
Enzymatic Interactions and Substrate Analog Studies
The D-configuration of 3-F-D-Tyr dictates its interactions with enzymes, making it a poor substrate for enzymes that are highly specific for L-amino acids, but a potential substrate or inhibitor for those that process D-amino acids, such as D-amino acid transaminases.
The biosynthetic incorporation of amino acids into proteins during translation is a highly stereospecific process, exclusively utilizing L-amino acids. Consequently, 3-Fluoro-D-tyrosine is not incorporated into proteins through endogenous ribosomal machinery. Studies involving the biosynthetic substitution of tyrosine with fluorinated analogs, such as the incorporation of 3-fluorotyrosine into the lac repressor or β-galactosidase in E. coli, utilize the L-enantiomer or a racemic DL-mixture where only the L-form is incorporated. sigmaaldrich.compnas.org
While biosynthetic pathways are not viable, the site-specific incorporation of 3-F-D-Tyr into a peptide chain can be achieved through total chemical protein synthesis. nih.gov This method allows for the precise placement of a D-amino acid, which can induce specific structural changes, such as kinks or turns in the peptide backbone, while simultaneously introducing a ¹⁹F NMR probe for structural and functional studies.
Fluorinated amino acids are valuable as substrate surrogates in biochemical assays. The substitution of a hydrogen atom with a fluorine atom is a relatively conservative steric change, but it significantly alters the electronic properties of the aromatic ring, lowering the pKa of the phenolic hydroxyl group. nih.gov For example, 3,5-difluoro-L-tyrosine has been successfully used as a surrogate for tyrosine in peptide libraries to profile protein tyrosine phosphatases because it is resistant to oxidation by tyrosinase, a key step in some screening assays. nih.gov
Following this principle, this compound can act as a surrogate for D-tyrosine. It allows researchers to probe the active sites of enzymes that recognize D-tyrosine, such as D-amino acid transaminases or oxidases. Its resistance to certain enzymatic modifications, combined with the utility of the ¹⁹F atom as an NMR-active spectroscopic probe, makes it a powerful tool for mechanistic studies of D-amino acid biochemistry. vulcanchem.com
Tyrosine aminotransferase (TAT) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that typically catalyzes the reversible transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid. frontiersin.orgmdpi.com The L-enantiomer, 3-Fluoro-L-tyrosine, is a known substrate and inhibitor of TAT, mimicking the natural substrate and disturbing the enzyme-substrate association. medchemexpress.commedchemexpress.com
Given the stereospecificity of TAT for L-amino acids, this compound is not expected to be a substrate for conventional TAT enzymes. However, it is a candidate for interaction with D-amino acid transaminases (DAATs), which are found in bacteria and are stereoselective for D-amino acids. nih.gov Studies on the enzymatic synthesis of D-3-fluoroalanine from 3-fluoropyruvate using ω-transaminases demonstrate that transaminases can process fluorinated substrates in the D-configuration. nih.gov This suggests that 3-F-D-Tyr could serve as a substrate or inhibitor for DAATs that have specificity for aromatic D-amino acids.
| Substrate | Enzyme | Km (mM) | Vmax (relative) |
| p-Tyrosine | TATN-1 (C. elegans) | 1.23 ± 0.08 | 100% |
| m-Tyrosine | TATN-1 (C. elegans) | 7.57 ± 0.94 | ~80% |
This table presents kinetic data for the C. elegans tyrosine aminotransferase (TATN-1) with para- and meta-tyrosine. nih.gov While not directly involving this compound, it illustrates the capability of aminotransferases to process different tyrosine isomers, suggesting a potential for interaction with fluorinated analogs.
Class Ia ribonucleotide reductases (RNRs) are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. nih.govannualreviews.org Their mechanism involves a stable tyrosyl free radical located on the R2 (or β) subunit, which is generated from a specific L-tyrosine residue (Tyr122 in E. coli). nih.govacs.org
Research in this area has focused on substituting this critical L-tyrosine with fluorinated L-tyrosine analogs to probe the electronic structure of the radical and the long-range proton-coupled electron transfer (PCET) pathway. acs.org These studies require the site-specific biosynthetic incorporation of the amino acid, a process limited to the L-enantiomer. There is no evidence in the literature of this compound being used to study RNR, as it cannot be biosynthetically incorporated into the tyrosyl radical site and it does not belong to the classes of known RNR inhibitors, which are typically nucleoside analogs or radical scavengers. nih.gov
Aspartate aminotransferase (AAT), another key PLP-dependent enzyme, catalyzes the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate. The mechanism involves critical hydrogen bonds between the enzyme and the PLP cofactor. One such interaction is provided by a conserved tyrosine residue (Tyr225 in E. coli AAT).
To probe the importance of this hydrogen bond, studies have been performed where Tyr225 was replaced with 3-fluoro-L-tyrosine via in vitro transcription/translation. The fluorination perturbs the pKa of the tyrosine hydroxyl group, altering the strength of the hydrogen bond and affecting the pH-rate profile of the enzyme. This research, however, was conducted exclusively with the L-enantiomer to enable its incorporation and to study the native enzyme's mechanism. As AAT is stereospecific for L-amino acids, this compound is not a substrate and has not been used in this context.
Studies on Ribonucleotide Reductase (RNR)
Modulation of Protein Structure and Function through this compound Incorporation
The incorporation of a fluorinated amino acid into a protein can modulate its structure and function in several ways. The primary effect of fluorine substitution on the tyrosine ring is electronic; it is a minimal steric perturbation but a strong electronic one. vulcanchem.com This has been shown to have only minor effects on the global structure of proteins when 3-fluoro-L-tyrosine is incorporated.
If this compound were to be incorporated into a protein (via chemical synthesis), it would introduce two significant perturbations:
Fluorine Substitution: The electron-withdrawing fluorine atom alters the charge distribution of the aromatic ring and lowers the pKa of the hydroxyl group. This can affect electrostatic or hydrogen-bonding interactions at the active site or protein-protein interfaces.
D-Amino Acid Configuration: The introduction of a D-amino acid into a polypeptide chain composed of L-amino acids disrupts secondary structures like α-helices and β-sheets, often inducing a β-turn or a local unfolding. This is a much more profound structural change than the fluorine substitution alone.
Therefore, the use of 3-F-D-Tyr in synthetic peptides or proteins is a dual strategy: it acts as a powerful tool to introduce a significant local conformational change while simultaneously providing a ¹⁹F NMR spectroscopic probe to report on the local environment and dynamics of that specific site.
Effects on Protein Stability (e.g., thermal, proteolytic)
The incorporation of fluorinated amino acids, such as this compound, into proteins can significantly influence their stability against thermal and chemical denaturation as well as proteolytic degradation. acs.org The unique physicochemical properties of fluorine, including its high electronegativity and the stability of the carbon-fluorine bond, contribute to these effects. acs.org
Fluorination is recognized as a general strategy for enhancing protein stability. acs.org This increased stability is often assessed using thermal shift assays (TSA), also known as differential scanning fluorimetry (DSF) or Thermofluor. wikipedia.orgnih.govbiotium.com These assays measure the change in the thermal denaturation temperature (Tm) of a protein. nih.gov An increase in Tm indicates enhanced stability, which can be induced by the binding of ligands or by modifications to the protein structure, such as the incorporation of fluorinated amino acids. wikipedia.orgnih.gov The process involves monitoring the fluorescence of a dye that binds to the hydrophobic regions of the protein as it unfolds with increasing temperature. biotium.com
The stability of proteins can also be studied through their resistance to proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids by enzymes. sigmaaldrich.com Enhanced stability due to fluorination can result in a decreased rate of degradation by proteases. acs.org
Table 1: Methods to Assess Protein Stability
| Method | Principle | Information Gained |
|---|---|---|
| Thermal Shift Assay (TSA)/Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein by measuring changes in fluorescence of a dye that binds to exposed hydrophobic regions. biotium.com | Melting temperature (Tm), which is an indicator of thermal stability. nih.gov |
| Proteolysis Assay | Measures the rate of protein degradation by proteolytic enzymes. | Resistance to enzymatic degradation, an indicator of structural stability. acs.org |
| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of the protein. | Information on the secondary structure content and its changes upon denaturation. wikipedia.org |
| Differential Scanning Calorimetry (DSC) | Measures the heat capacity of a protein solution as a function of temperature. | Provides detailed thermodynamic parameters of protein unfolding. wikipedia.org |
Influence on Protein Folding and Conformational Preferences
The introduction of this compound can influence the folding process and the final three-dimensional structure of a protein. The primary sequence of amino acids dictates the unique folding pattern of a protein. wou.edu The substitution of a standard amino acid with a fluorinated analog can alter the local and global conformational preferences due to the distinct properties of the fluorine atom.
The conformation of a protein's backbone is described by the dihedral angles phi (φ) and psi (ψ). libretexts.org Ramachandran plots are used to visualize the allowed and disallowed regions for these angles, which correlate with common secondary structures like alpha-helices and beta-sheets. libretexts.org While the fundamental principles of protein folding, driven by interactions between amino acid residues, remain the same, the presence of a fluorinated residue can introduce subtle but significant changes. wou.eduwikipedia.org
Alterations in Protein-Protein and Protein-Ligand Interactions
The incorporation of this compound can alter the non-covalent interactions that govern how proteins bind to each other and to small molecule ligands. These interactions are fundamental to most biological processes.
Fluorine's high electronegativity can lead to the formation of favorable multipolar interactions with electrophilic centers in the protein backbone or side chains, such as the amide group. rsc.org While fluorine is a weak hydrogen bond acceptor, these interactions are frequently observed in protein-ligand complexes. researchgate.netacs.org The presence of fluorine can also impact hydrophobic interactions and π-stacking interactions, which are crucial for the recognition and binding affinity between proteins and ligands. rsc.org
For example, the substitution of tyrosine with 3-fluorotyrosine can modulate the binding affinity of proteins. The introduction of fluorine can affect the electronic properties of the aromatic ring, influencing interactions with binding partners. acs.org Studies have shown that fluorination can either enhance or decrease binding affinity depending on the specific context of the interaction. acs.org
Investigation of Allosteric Mechanisms
Allostery is a process where the binding of a ligand to one site on a protein influences the binding properties of another, distant site. This long-range communication is crucial for the regulation of protein function. elifesciences.org The incorporation of this compound can be a valuable tool for investigating these allosteric mechanisms.
The introduction of a fluorine atom provides a sensitive 19F NMR probe that can be used to monitor conformational changes at specific sites within a protein. nih.gov By placing a fluorinated amino acid in or near a suspected allosteric site, researchers can track how the binding of a ligand to the active site or another allosteric site perturbs the local environment of the fluorine atom. nih.gov
For instance, in the study of protein tyrosine phosphatases (PTPs) like PTP1B and PTPN22, allosteric inhibitors have been identified that bind to sites distinct from the active site. nih.govresearchgate.net These inhibitors function by stabilizing an inactive conformation of the enzyme, often by preventing the movement of a critical catalytic loop. nih.govresearchgate.net The use of unnatural amino acids like 2-fluoro-tyrosine, a positional isomer of 3-fluoro-tyrosine, has provided direct evidence for how these allosteric inhibitors restrict the movement of such loops. nih.gov This approach allows for a detailed, mechanistic understanding of how allosteric signals propagate through the protein structure. elifesciences.org
Molecular Interactions in Biological Systems (non-human clinical)
Binding Studies with Membrane Systems (e.g., α-synuclein-membrane interactions)
The interaction of proteins with biological membranes is a critical aspect of their function. The incorporation of 3-fluorotyrosine has been utilized in 19F NMR studies to investigate the binding of proteins like α-synuclein to membrane systems. nih.govnih.gov α-Synuclein is a presynaptic protein whose interaction with membranes is thought to be related to its physiological function and its role in neurodegenerative diseases. frontiersin.org
Studies using 3-fluoro-L-tyrosine-labeled α-synuclein have provided insights into the specifics of its membrane interactions. nih.gov The four tyrosine residues in α-synuclein, one in the N-terminal region and three near the C-terminus, serve as probes for different parts of the protein. nih.gov 19F NMR spectra of the labeled protein in the presence of small unilamellar vesicles (SUVs) reveal how different regions of the protein interact with the membrane. nih.govnih.gov
These studies have shown that the affinity of α-synuclein for membranes is influenced by the lipid composition of the vesicles, including the head group charge and the saturation of the acyl chains. nih.gov For instance, α-synuclein binds more strongly to vesicles containing anionic phospholipids. nih.gov The N-terminal region of α-synuclein is a primary determinant of SUV binding, although the C-terminal region also modulates these interactions. nih.gov The data supports a model of multiple tight phospholipid-binding modes, rather than the protein simply lying on the membrane surface. nih.gov
Table 2: Factors Influencing α-Synuclein-Membrane Interactions
| Factor | Observation | Reference |
|---|---|---|
| Lipid Head Group | Negatively charged head groups lead to higher binding affinity. | nih.gov |
| Acyl Chain Saturation | The degree of saturation in the lipid acyl chains significantly affects the interaction. | nih.gov |
| Protein Region | The N-terminal region is the most critical for SUV binding, with the C-terminal region playing a modulatory role. | nih.gov |
Interaction with Specific Transporters (e.g., L-type amino acid transporter 1 (LAT1) in in vitro/animal models)
This compound and its analogs are known to interact with specific amino acid transporters, most notably the L-type amino acid transporter 1 (LAT1). LAT1 is a transmembrane protein responsible for the transport of large, neutral amino acids across cell membranes. mdpi.comd-nb.info It is overexpressed in many types of cancer cells to meet their high demand for amino acids, making it a target for both diagnostics and therapeutics. mdpi.com
In vitro studies using mammalian cell lines that express LAT1 have been crucial in characterizing these interactions. snmjournals.org These studies often involve competition assays, where the ability of a compound like 3-fluorotyrosine to inhibit the uptake of a radiolabeled LAT1 substrate, such as L-[14C]-leucine, is measured. snmjournals.org Another method involves measuring the ability of the compound to induce the efflux of a preloaded radiolabeled substrate, which is indicative of it being transported by LAT1. snmjournals.orgsnmjournals.org
While 3-fluoro-L-tyrosine is transported by both LAT1 and the related transporter LAT2, the α-methylated analog, 3-fluoro-L-α-methyl-tyrosine (FAMT), exhibits high selectivity for LAT1. snmjournals.org This selectivity is attributed to the α-methyl group, not the fluorine atom. snmjournals.org The D-enantiomers of amino acids generally show a lower affinity for LAT1 compared to the L-enantiomers. nih.gov
The transport via LAT1 is a critical mechanism for the cellular uptake of these fluorinated tyrosine derivatives in various in vitro and animal models. nih.gov The interaction with LAT1 is essential for the utility of radiolabeled analogs like [18F]-FAMT in positron emission tomography (PET) imaging of tumors. mdpi.comsnmjournals.org
Table 3: Interaction of Tyrosine Analogs with L-type Amino Acid Transporters
| Compound | Transporter Selectivity | Key Structural Feature for Selectivity | Reference |
|---|---|---|---|
| 3-Fluoro-L-tyrosine | Transported by both LAT1 and LAT2 | N/A | snmjournals.org |
Redox Properties and Electron Transfer Studies
The introduction of a fluorine atom to the tyrosine ring significantly alters its electronic properties, thereby influencing its behavior in redox reactions and electron transfer processes. While specific experimental data on the redox potential and electron transfer dynamics of isolated this compound are not extensively documented in the literature, valuable insights can be drawn from studies on the closely related 3-fluoro-L-tyrosine and other fluorinated tyrosine analogs. The chirality at the alpha-carbon is generally not expected to significantly alter the intrinsic redox properties of the phenol (B47542) ring in a solution-phase, non-chiral environment. However, in structured, chiral environments such as proteins, the stereochemistry can influence the molecule's orientation and interactions, which in turn can affect electron transfer rates.
Research on fluorinated tyrosines has been pivotal in understanding the mechanisms of proton-coupled electron transfer (PCET), a fundamental process in many biological systems. nih.gov In PCET, the transfer of an electron is coupled to the transfer of a proton. The oxidation of tyrosine to a tyrosyl radical is a classic example of this process. The fluorine atom, being highly electronegative, lowers the pKa of the phenolic hydroxyl group, which can in turn affect the thermodynamics and kinetics of PCET.
Computational studies have provided theoretical values for the redox potentials of various fluorinated tyrosine derivatives. For instance, a study utilizing density functional theory (DFT) calculated the aqueous redox potential (E°) of 3-fluoro-L-tyrosine to be 0.90 V versus the standard hydrogen electrode (SHE). rsc.org This is slightly lower than the calculated value for L-tyrosine (0.94 V), indicating that the fluorine substitution makes the compound slightly easier to oxidize. rsc.org
The following table summarizes the calculated and experimental redox potentials of 3-fluoro-L-tyrosine and related compounds for comparison.
| Compound | Redox Potential (E°) vs. SHE (V) | Method | Notes | Reference |
| 3-Fluoro-L-tyrosine | 0.90 | Calculated (DFT) | In aqueous solvent. | rsc.org |
| L-Tyrosine | 0.94 | Calculated (DFT) | In aqueous solvent. | rsc.org |
| 3,5-Difluorotyrosine (B1604624) | 0.952 | Experimental (SWV) | Incorporated in α3Y protein at pH 7.0. | mit.edu |
| Tyrosine | 0.986 | Experimental (SWV) | Incorporated in α3Y protein at pH 7.0. | nih.gov |
This table is interactive. Click on the headers to sort the data.
It is important to note that the redox potential of a tyrosine analog can be significantly influenced by its local environment. nih.govresearchgate.net Studies on fluorinated tyrosines incorporated into proteins have shown that factors such as hydrogen bonding and the surrounding dielectric constant can modulate the redox potential by as much as 100-250 mV. researchgate.netacs.org
In the context of electron transfer studies, 3-fluorotyrosine has been used as a probe to manipulate the driving force for proton transfer in complex biological systems like Photosystem II. nih.gov In Mn-depleted Photosystem II, the substitution of the native tyrosine (TyrZ) with 3-fluorotyrosine was found to accelerate the rate of electron transfer at high pH. nih.gov This was attributed to a decrease in the activation energy for the oxidation of 3-fluorotyrosine, which correlates with the stabilization of its phenolate (B1203915) form due to the electron-withdrawing fluorine atom. nih.gov These findings highlight how the modified redox properties of 3-fluorotyrosine can directly impact the kinetics of electron transfer reactions.
While these studies have been conducted on the L-isomer or within protein contexts, they provide a strong foundation for understanding the potential redox behavior of this compound. The inherent electronic effects of the fluorine substitution on the phenol ring are expected to be the same regardless of the stereochemistry of the alpha-carbon. However, the efficiency of electron transfer in a chiral environment could differ between the D- and L-isomers due to diastereomeric interactions with other chiral molecules or protein binding pockets.
Advanced Spectroscopic and Analytical Applications
Protein-Observed 19F Nuclear Magnetic Resonance (NMR) Spectroscopy
The use of 3-fluoro-D-tyrosine in protein-observed ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful lens through which to view protein structure, dynamics, and interactions. The inherent properties of the fluorine-19 nucleus, such as its 100% natural abundance and high gyromagnetic ratio, make it a highly sensitive NMR probe. nih.gov Furthermore, its chemical shift is exceptionally responsive to the local environment, offering a detailed perspective on the protein's internal workings. nih.govresearchgate.net
When this compound is incorporated into a protein, the ¹⁹F nucleus acts as a sensitive reporter on its immediate surroundings. The ¹⁹F chemical shift is exquisitely sensitive to factors such as the local electrostatic environment and van der Waals interactions. nih.govresearchgate.net This sensitivity allows researchers to detect subtle changes in protein conformation and dynamics. pnas.org For instance, the folding of a protein can be monitored by observing the changes in the ¹⁹F NMR spectrum as the protein transitions from an unfolded to a folded state, as demonstrated in studies with the L protein. researchgate.net
The large chemical shift dispersion of ¹⁹F NMR, which is about 100 times greater than that of proton (¹H) NMR, often leads to well-resolved signals for each labeled site, even in large proteins. nih.gov This minimizes spectral overlap and simplifies analysis. nih.gov The absence of a natural ¹⁹F background in biological systems ensures that the observed signals originate solely from the incorporated probe. nih.govbeilstein-journals.org
The responsiveness of the ¹⁹F chemical shift to its environment makes this compound an excellent tool for identifying and characterizing different protein conformational states. researchgate.net Even minor structural rearrangements can produce distinct and resolvable ¹⁹F NMR signals, enabling the study of a protein's conformational landscape. nsf.gov
This is particularly advantageous for investigating allostery, where a binding event at one site affects a distant site on the protein. By placing a this compound probe at a location remote from the active or binding site, ¹⁹F NMR can track the propagation of conformational changes through the protein. For example, studies on the cyclic AMP receptor protein (CRP) utilized 3-fluorotyrosine to monitor conformational changes upon binding of cAMP and cGMP, revealing that different ligands induce distinct structural alterations. nih.gov Similarly, in the KIX domain of the CREB-binding protein, 3-fluorotyrosine labeling has been used to observe allosteric interactions upon binding to transcription factors like MLL and c-Myb. nsf.govacs.org
Protein-observed ¹⁹F NMR using this compound is a robust method for studying molecular recognition events. beilstein-journals.orgrsc.org The binding of a small molecule ligand or another protein can perturb the local environment of a nearby fluorinated residue, causing a change in its ¹⁹F chemical shift. beilstein-journals.org These chemical shift perturbations (CSPs) can be monitored to confirm binding, identify the binding site, and determine binding affinities (dissociation constants, Kd). mdpi.com
This technique has been successfully applied to various systems, including the study of bromodomain-ligand interactions. acs.org By titrating a ligand into a solution of a ¹⁹F-labeled protein, a binding curve can be generated from the changes in the ¹⁹F spectrum, allowing for the quantification of the interaction. mdpi.com The high sensitivity of ¹⁹F NMR makes it suitable for fragment-based drug discovery, where the weak binding of small fragment molecules can be reliably detected. nih.govcdnsciencepub.com
Table 1: Examples of Protein Interaction Studies Using 3-Fluorotyrosine ¹⁹F NMR
| Protein System | Interacting Partner(s) | Key Findings |
| Cyclic AMP Receptor Protein (CRP) | cAMP, cGMP, DNA | Detected distinct conformational changes upon binding of different cyclic nucleotides; minimal changes upon DNA binding. nih.gov |
| KIX domain of CREB-binding protein | MLL, c-Myb, pKID | Observed specific chemical shift perturbations, mapping the binding interfaces and allosteric effects. acs.org |
| Brd4 Bromodomain (Brd4(1)) | (+)-JQ1 (inhibitor) | Quantified binding affinity and mapped the interaction site through chemical shift titrations. acs.org |
A crucial step for interpreting ¹⁹F NMR data is the unambiguous assignment of each resonance to a specific this compound residue in the protein sequence. The most common method is site-directed mutagenesis, where each tyrosine is systematically replaced by an amino acid like phenylalanine. acs.orgacs.org The disappearance of a signal in the ¹⁹F spectrum of the mutant protein compared to the wild-type allows for its assignment. acs.org
However, mutagenesis can be laborious and can sometimes perturb the protein structure, leading to ambiguous results. nih.govacs.org To overcome this, NMR-based assignment strategies have been developed. These methods often use proteins enriched with both ¹³C and ¹⁵N, in addition to the ¹⁹F label. Multidimensional NMR experiments, such as the CT-HCCF-COSY, can correlate the ¹⁹F nucleus to its attached proton and carbon atoms in the aromatic ring. acs.orgnih.gov Further experiments like the (Hβ)Cβ(CγCδ)Hδ and HNCACB can then link these side-chain atoms to the protein backbone, allowing for assignment based on previously known backbone resonance assignments. nih.gov
While ¹⁹F NMR is inherently sensitive, studying very large proteins or proteins at low concentrations can be challenging. arxiv.org Hyperpolarization techniques can dramatically boost the ¹⁹F NMR signal, increasing sensitivity by orders of magnitude. arxiv.orgd-nb.info One such method is photo-chemically induced dynamic nuclear polarization (photo-CIDNP). nih.gov This technique uses light to excite a photosensitizer (like flavins), which then induces a series of photochemical reactions that lead to a massive increase in the nuclear spin polarization of a nearby molecule, such as this compound. d-nb.infonih.gov
Studies have demonstrated significant ¹⁹F signal enhancements for 3-fluoro-DL-tyrosine using photo-CIDNP, with enhancements of 20- to 40-fold reported using laser irradiation, and up to 465-fold using low-cost LED light sources. arxiv.orgd-nb.infonih.gov This method is biocompatible, as it does not require toxic catalysts, and the process is repeatable, allowing for signal averaging of hyperpolarized signals. arxiv.orgnih.govismrm.org Other techniques like parahydrogen-based hyperpolarization and dynamic nuclear polarization (DNP) also exist, though they may involve more complex sample preparation. arxiv.org Enhanced sensitivity reduces experiment time and enables the study of previously inaccessible biological systems. d-nb.info
Assignment of 19F NMR Resonances in Biosynthetically Labeled Proteins
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies
This compound is also a valuable probe for studying tyrosyl radicals, which are key intermediates in many enzymatic reactions, using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govrsc.org A tyrosyl radical is a paramagnetic species with an unpaired electron, making it EPR-active. nih.govnsf.gov
When a tyrosyl radical is formed on a 3-fluorotyrosine residue, the magnetic nucleus of the fluorine atom (spin I=1/2) interacts with the unpaired electron. acs.org This hyperfine coupling creates a distinct splitting pattern in the EPR spectrum, which is different from that of an unlabeled tyrosyl radical. rsc.orgacs.org This unique spectral signature allows for the clear identification and characterization of the fluorinated radical, even in the presence of other radical species. acs.org
This approach has been instrumental in studying enzymes like ribonucleotide reductase (RNR), where a stable tyrosyl radical is part of the catalytic cycle. acs.orgnih.gov By replacing a specific tyrosine with 3-fluorotyrosine, researchers can confirm the location of the radical and study its electronic properties and local environment. acs.org For example, in verruculogen (B192650) synthase (FtmOx1), the incorporation of fluorinated tyrosine analogues helped to identify Tyr68 as a specific hydrogen atom donor by analyzing the resulting ¹⁹F-coupled EPR spectra of the radical intermediate. chemrxiv.orgresearchgate.net The analysis of hyperfine couplings in the EPR spectrum provides detailed information on the spin density distribution of the radical, offering insights into the enzyme's catalytic mechanism. rsc.orgacs.org
High-Performance Liquid Chromatography (HPLC) for Stability and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of this compound. The method's high resolution and sensitivity allow for the separation and quantification of 3-F-D-Tyr from its potential impurities and degradation products.
A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column is frequently employed for the analysis of amino acids and their derivatives. jafs.com.pl The separation of 3-F-D-Tyr and its related compounds can be achieved using a gradient elution, where the composition of the mobile phase is changed over time to ensure optimal separation. rsc.org
Derivatization with reagents like o-phthalaldehyde (B127526) (OPA) is often used to enhance the detection of amino acids, including 3-F-D-Tyr, by creating fluorescent derivatives. nih.govcerealsgrains.org This pre-column derivatization significantly improves the sensitivity of the analysis. jafs.com.pl The resulting OPA-derivatives of tyrosine and 3-fluorotyrosine are well-separated from each other and other amino acid derivatives, making this a reliable method for quantification. nih.gov
Studies have demonstrated the stability of radiolabeled analogs, such as L-18F-alpha-methyltyrosine, in biological matrices like human plasma and phosphate-buffered saline, with little to no decomposition observed by HPLC analysis. nih.gov The purity of commercially available 3-Fluoro-L-tyrosine is often reported to be greater than 98.0%, as determined by HPLC. tcichemicals.com
Table 1: HPLC Parameters for Amino Acid Analysis
| Parameter | Description |
|---|---|
| Column | Nova Pak C18, 4 µm, 250 x 4.6 mm I.D. jafs.com.pl |
| Mobile Phase | Quaternary gradient system. jafs.com.pl |
| Derivatization | Pre-column with o-phthaldialdehyde (OPA) and ethanethiol (B150549) (ESH). jafs.com.pl |
| Detection | UV at 337 nm and Fluorescence (λex = 336 nm, λem = 425 nm). jafs.com.pl |
| Purity Achieved | >98.0% for 3-Fluoro-L-tyrosine. tcichemicals.com |
This table is interactive. You can sort and filter the data by clicking on the headers.
Mass Spectrometry for Structural Elucidation of Derivatives
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound derivatives. It provides precise information about the molecular weight and fragmentation pattern of molecules, which is critical for confirming their identity and structure.
When 3-Fluoro-L-tyrosine is incorporated into larger molecules, such as peptides, MS analysis can confirm its presence. For example, in the biosynthesis of iturin A by Bacillus subtilis, the incorporation of this compound in place of D-tyrosine was confirmed by the appearance of new ions in the mass spectrum that were 18 Da heavier than the native iturin A molecular ions, consistent with the addition of a fluorine atom. ucd.ie The observation of sodium adducts further supports this incorporation. ucd.ie
In the synthesis of novel compounds, MS, in conjunction with other spectroscopic techniques like NMR, is used to characterize the final products. researchgate.netlongdom.org For instance, the characterization of newly synthesized thieno[2,3-d] pyrimidine (B1678525) derivatives containing various functional groups relies on IR, NMR, and mass spectral analysis to confirm their proposed structures. longdom.org
The development of fluorinated building blocks for peptide chemistry, such as Fmoc-protected trifluoromethylthiolated tyrosine and tryptophan analogues, also heavily relies on mass spectrometry for structural confirmation. acs.org
Table 2: Mass Spectrometry Data for Iturin A Derivatives
| Compound | Observed m/z | Interpretation |
|---|---|---|
| Iturin A (C14 iturinic acid) | 1043.5 | [M+H]⁺ of native Iturin A. ucd.ie |
| Iturin A (C15 iturinic acid) | 1057.6 | [M+H]⁺ of native Iturin A. ucd.ie |
| Fluorinated Iturin A (C14) | 1061.6 | [M+H]⁺ with this compound incorporation. ucd.ie |
| Fluorinated Iturin A (C15) | 1075.6 | [M+H]⁺ with this compound incorporation. ucd.ie |
| Sodiated Fluorinated Iturin A (C14) | 1083.4 | [M+Na]⁺ of fluorinated Iturin A. ucd.ie |
This table is interactive. You can sort and filter the data by clicking on the headers.
Design and Engineering of Proteins and Peptides with 3 Fluoro D Tyrosine
Non-Canonical Amino Acid Incorporation Strategies
The precise placement of 3-Fluoro-D-tyrosine within a polypeptide chain requires specialized techniques that go beyond the standard protein synthesis machinery. These strategies range from genetic manipulation of host organisms to direct chemical synthesis.
The introduction of fluorinated tyrosine analogs into proteins can be achieved either at specific, predetermined sites or globally, replacing all instances of the canonical amino acid.
Site-Directed Mutagenesis allows for the incorporation of a non-canonical amino acid at a specific position in a protein's sequence. A common approach involves the use of nonsense suppression. fsu.edu In this method, the codon for the target amino acid is mutated to a stop codon, such as the amber codon (TAG), using conventional site-directed mutagenesis techniques. fsu.edunih.gov A suppressor tRNA, engineered to recognize this stop codon, is then chemically acylated with the desired non-canonical amino acid, in this case, this compound. When this engineered tRNA and the mutated messenger RNA (mRNA) are introduced into a cellular or in-vitro expression system, the ribosome reads through the stop codon and inserts 3-F-D-Tyr at that specific site. fsu.edu
To circumvent the issue of the fluorinated amino acid being recognized by endogenous cellular machinery and incorporated nonspecifically, a "photochemical disguise" strategy has been developed. For instance, o-nitrobenzyl-3-fluorotyrosine can be genetically encoded in Escherichia coli. acs.orgmdpi.com This modified amino acid is not recognized by the cell's natural protein synthesis apparatus, preventing its global incorporation. acs.org Subsequent exposure to light removes the o-nitrobenzyl protecting group, revealing the 3-fluorotyrosine at the desired location. acs.org This method provides a general solution for the site-specific incorporation of fluorotyrosines. acs.orgmdpi.com Researchers have successfully used site-specific mutagenesis to incorporate various fluorotyrosine residues into the fluorophore of Green Fluorescent Protein (GFP), thereby altering its fluorescent properties and creating potential pH sensors. pnas.org
Global Substitution involves the complete replacement of a canonical amino acid with its non-canonical analog throughout the entire protein. This is typically achieved by using an auxotrophic host strain—an organism that cannot synthesize the specific natural amino acid (in this case, tyrosine). researchgate.net When this host is grown in a minimal medium that lacks tyrosine but is supplemented with 3-fluorotyrosine, the cellular machinery incorporates the analog in place of tyrosine during protein synthesis. researchgate.net
This strategy has been successfully applied to several proteins. For example, the global substitution of tyrosine with 3-fluorotyrosine in rat glutathione (B108866) S-transferase M1-1 resulted in numerous conformational changes throughout the protein structure. nih.govnih.gov These changes were most significant where the fluorine atom or the hydroxyl group of the fluorotyrosine was directly involved in interactions with other parts of the protein or with water molecules. nih.gov Similarly, global incorporation of 3-fluorotyrosine into ω-transaminase enhanced the enzyme's tolerance to organic solvents and heat.
| Strategy | Description | Key Features | Example Application |
| Site-Directed Mutagenesis (Nonsense Suppression) | Mutates a target codon to a stop codon (e.g., TAG). An engineered tRNA charged with 3-F-D-Tyr inserts it at that site. fsu.edu | - Precise, single-site incorporation.- Requires engineered tRNA/synthetase pairs. fsu.edu | Incorporation of fluorotyrosines into Green Fluorescent Protein to modulate fluorescence. pnas.org |
| Global Substitution | Uses an auxotrophic host strain unable to synthesize tyrosine. The host is fed 3-fluorotyrosine, leading to its complete incorporation in place of tyrosine. researchgate.net | - All instances of the target amino acid are replaced.- Can significantly alter overall protein properties like stability and structure. nih.gov | Replacement of tyrosine in ω-transaminase to improve thermostability and organic solvent tolerance. |
| Photochemical Disguise | A protected (disguised) version of 3-fluorotyrosine is genetically encoded. The protecting group is later removed by light. acs.org | - Allows for site-specific incorporation.- Prevents misincorporation by endogenous machinery. acs.org | Site-specific incorporation of o-nitrobenzyl-3-fluorotyrosine in E. coli. acs.orgmdpi.com |
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of synthetic peptide chemistry and provides a direct and versatile method for incorporating non-canonical amino acids like this compound into custom-designed peptides. nih.govaacrjournals.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. nih.gov
The general cycle of SPPS using the prevalent Fmoc (9-fluorenylmethyloxycarbonyl) strategy includes:
Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, usually with a base like piperidine. aacrjournals.org
Activation and Coupling: The next amino acid in the sequence, with its N-terminus protected by an Fmoc group and its side chain protected if necessary, is activated. Its carboxyl group is activated using coupling reagents (e.g., HBTU, DIC) and then coupled to the free amino group of the resin-bound chain. nih.govnih.gov
Washing: Excess reagents and by-products are washed away, leaving the pure, elongated peptide attached to the resin. nih.gov
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail like trifluoroacetic acid (TFA). nih.govrsc.org
The incorporation of fluorinated amino acids such as 3-fluorotyrosine via SPPS has been well-documented. For instance, Nα-Fmoc-3,5-difluoro-L-tyrosine(tBu)-OH has been efficiently incorporated into peptides using standard Fmoc/HBTU chemistry. nih.gov In these syntheses, the protected fluorinated amino acid was effectively coupled to the growing peptide chain on the solid phase. nih.gov This demonstrates the compatibility of fluorinated tyrosine derivatives with standard SPPS protocols, allowing for the creation of peptides with precisely placed fluorine atoms to probe or enhance their biological activity.
| SPPS Step | Purpose | Typical Reagents |
| Resin Loading | Anchoring the first C-terminal amino acid to the solid support. | Pre-loaded resin or coupling of the first amino acid to the resin. |
| Deprotection | Removing the temporary Nα-Fmoc group to expose the amine for the next coupling. | 20% Piperidine in DMF. |
| Coupling | Forming the peptide bond between the free amine on the resin and the incoming activated amino acid. | Fmoc-amino acid, HBTU/HOBt, DIC, DIPEA. |
| Cleavage | Releasing the final peptide from the resin and removing permanent side-chain protecting groups. | Trifluoroacetic acid (TFA), with scavengers (e.g., TIS, water). |
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to produce complex molecules like labeled peptides. This approach is particularly useful for creating peptides with specific modifications that are difficult to achieve through purely chemical or biological means.
One prominent strategy involves using enzymes to generate the non-canonical amino acid, which is then chemically protected and prepared for incorporation into a peptide, often via SPPS. For example, a chemoenzymatic process has been developed for the efficient preparation of fully protected 3,5-difluorotyrosine (B1604624) (Fmoc-F₂Y(tBu)-OH). nih.govrsc.org This process starts with the enzymatic synthesis of the base amino acid, which is then subjected to a series of chemical reactions to add the necessary protecting groups (Fmoc for the amine and t-butyl for the phenol (B47542) group) required for Fmoc-based SPPS. nih.gov
Another chemoenzymatic approach involves using enzymes to directly modify a peptide. For instance, tyrosinase enzymes can be used in a cascade reaction to convert an L-tyrosine residue at the N-terminus of a peptide into L-3,4-dihydroxyphenylalanine (L-DOPA). nih.gov This newly generated reactive group can then undergo a subsequent chemical reaction, such as a Pictet-Spengler ligation with an aldehyde, to attach a label or another peptide. nih.gov While this example uses L-tyrosine, the principle of enzymatic modification followed by chemical ligation can be adapted for peptides containing analogs like this compound, provided a suitable enzyme can be identified or engineered. These methods offer the advantage of mild reaction conditions and high selectivity, which are crucial when working with sensitive biomolecules. nih.govmdpi.com
Solid-Phase Peptide Synthesis (SPPS) for Peptide Design
Creation of Novel Protein and Peptide Materials
The incorporation of 3-fluorotyrosine is a powerful tool for creating novel protein and peptide materials with enhanced or entirely new properties. The strong electron-withdrawing nature of fluorine can significantly alter the local electronic environment, pKa, and interaction potential of the tyrosine side chain, leading to materials with improved stability, altered catalytic activity, and unique functionalities. d-nb.info
By globally replacing tyrosine with 3-fluorotyrosine, researchers have engineered enzymes with superior characteristics. For example:
Enhanced Stability: The global substitution of tyrosine with 3-fluorotyrosine in ω-transaminase led to a variant with significantly improved thermostability and tolerance to organic solvents. The engineered enzyme exhibited a 2.3-fold improvement in its half-life compared to the wild-type.
Altered Activity: Introducing 3-fluorotyrosine into organophosphate hydrolase resulted in an enzyme with an extended optimal pH range for its activity and better thermal stability in alkaline conditions. d-nb.info
Precursor-directed biosynthesis is another strategy to create novel peptide materials. In this method, a fluorinated analog is fed to a microorganism that produces a peptide of interest. The organism's non-ribosomal peptide synthetases may then incorporate the analog into the final product. This approach was used with Bacillus sp. CS93, where feeding the bacterium 3-fluoro-L-tyrosine led to the production of new mono- and di-fluorinated fengycins, a class of lipopeptides. This demonstrates the potential to generate novel fluorinated peptide antibiotics and other bioactive compounds.
Peptide Library Screening
Peptide libraries are large collections of diverse peptides that can be screened to identify molecules with specific binding properties or functions. The inclusion of non-canonical amino acids like 3-fluorotyrosine can expand the chemical diversity of these libraries, leading to the discovery of more potent or stable ligands.
A significant application of fluorinated tyrosine analogs is in screening for enzyme substrates. For example, a key challenge in studying protein tyrosine phosphatases (PTPs) is identifying their physiological substrates. nih.gov A common screening method involves detecting the product of the phosphatase reaction, tyrosine. This is often done by oxidizing the tyrosine with the enzyme tyrosinase, which can then be chemically tagged. nih.gov However, if the peptide library contains tyrosine residues for binding purposes, these can also be oxidized, leading to false positives. nih.gov
To overcome this, 3,5-difluorotyrosine (F₂Y) has been used as a tyrosinase-resistant surrogate for tyrosine in combinatorial peptide libraries. nih.gov Peptides containing F₂Y retain similar kinetic properties towards PTPs as their tyrosine-containing counterparts but are not acted upon by tyrosinase. nih.gov This allows for the unambiguous identification of true PTP substrates. This strategy highlights how a fluorinated analog can serve as a crucial tool in high-throughput screening assays.
Similarly, peptide libraries displayed on phages or through mRNA display can be used to discover novel binders to therapeutic targets. Incorporating this compound into these libraries could lead to the identification of peptides with improved binding affinity, stability, or pharmacokinetic properties, making them promising candidates for drug development.
Computational Studies and Molecular Modeling
Prediction of Conformational Preferences of Fluorinated Peptidomimetics
The introduction of fluorine into peptides can significantly influence their conformational preferences, a critical factor in their biological activity and metabolic stability. Computational studies have been instrumental in predicting these structural changes.
In the context of peptidomimetics, fluoroalkenes are designed to mimic the steric and electronic properties of amide bonds. nih.gov Computational studies using methods like MP2 and B3LYP have shown that fluoroalkenes have similar steric requirements to a peptide bond but with less charge separation. acs.org This can lead to altered hydration free energies and hydrogen bonding capabilities, ultimately influencing the conformational landscape of the peptide. acs.org
The gauche effect is another critical factor, particularly in cyclic systems like fluorinated prolines. ljmu.ac.uk The stereochemistry of the fluorine atom can dictate the ring's pucker, which in turn affects the cis-trans isomerization of the preceding peptide bond. ljmu.ac.ukmdpi.com While not directly involving 3-Fluoro-D-tyrosine, these principles of conformational control by fluorine are broadly applicable to fluorinated amino acids. The steric bulk of a trifluoromethyl group, for example, is comparable to an ethyl or isopropyl group, which can induce significant conformational changes. nih.gov
Table 1: Impact of Fluorination on Peptide Properties
| Feature | Impact of Fluorination | Computational Methods Used |
| Conformation | Can alter the conformational preference of the peptide backbone. nih.gov | Molecular Mechanics, Quantum Mechanics (MP2, B3LYP) acs.org |
| Basicity | Decreases the basicity of neighboring functional groups. nih.gov | Not specified |
| Hydrogen Bonding | Reduces hydrogen bonding with water. nih.govacs.org | PCM bulk continuum solvent model acs.org |
| Steric Profile | Fluoroalkenes have similar steric requirements to amides. acs.org | MP2, B3LYP acs.org |
Electronic Structure Calculations for Redox Properties and Acidity
The electronic properties of this compound, particularly its redox potential and acidity (pKa), are significantly modulated by the fluorine substituent. Density Functional Theory (DFT) calculations have been pivotal in quantifying these effects.
Fluorine's high electronegativity acts as a strong electron-withdrawing group on the aromatic ring, which has profound consequences. nih.govfu-berlin.de This withdrawal of electron density from the phenol (B47542) ring lowers the pKa of the hydroxyl group. fu-berlin.de For instance, the pKa of 3,5-difluorotyrosine (B1604624) has been experimentally determined to be significantly lower than that of tyrosine. nih.govmit.edu
DFT calculations, often using functionals like B3LYP, are employed to compute the proton-coupled redox potentials of fluorinated tyrosines. acs.orgnih.gov These calculations have shown that fluorination lowers the redox potential of the tyrosine/tyrosyl radical couple. nih.govmit.edunih.gov For example, the formal reduction potential of 3,5-difluorotyrosine was found to be approximately 30 mV lower than that of tyrosine. nih.govmit.edu This is significant because the redox potential is a key determinant of the role of tyrosine residues in electron transfer processes within proteins. rsc.org
Computational models often represent the amino acid as a corresponding phenol derivative for simplicity and are performed in a simulated solvent environment to mimic physiological conditions. acs.org The choice of basis set, such as 6-31G*(d,p), and the inclusion of a polarizable solvent dielectric field are crucial for obtaining accurate results. acs.org
Table 2: Calculated and Experimental Properties of Fluorinated Tyrosines
| Property | Amino Acid | Computational Finding | Experimental Value |
| Redox Potential | 3,5-Difluorotyrosine | Lowered compared to Tyrosine. nih.gov | E°′ lowered by ~30 mV vs. Tyrosine. nih.govmit.edu |
| pKa | 3,5-Difluorotyrosine | Decreased due to electron-withdrawing fluorine. fu-berlin.de | Apparent pKa of 8.0 ± 0.1. nih.govmit.edu |
| Electronic Structure | 3-Fluoro-L-tyrosine | Redox potential influenced by fluorine substitution. rsc.org | Not specified |
Modeling of Protein-Ligand and Protein-Protein Interactions
Computational modeling is essential for understanding how this compound, when incorporated into a peptide or protein, interacts with its binding partners. acs.org These models can predict binding affinities, elucidate the specific interactions at the binding interface, and explain the structural basis for altered biological activity. worldscientific.com
The primary models used to describe protein-ligand binding are the "lock-and-key," "induced fit," and "conformational selection" models. nih.gov Computational methods like molecular docking and molecular dynamics (MD) simulations are used to explore these binding mechanisms. uq.edu.au
Fluorine's unique properties can modulate protein-ligand interactions in several ways. fu-berlin.de It can participate in hydrogen bonds, although these are generally weaker than conventional hydrogen bonds. researchgate.net The electron-withdrawing effect of fluorine can weaken π-stacking interactions of the aromatic ring. fu-berlin.denih.gov Furthermore, fluorine can influence the hydration of the binding site, with the potential to stabilize a ligand by structuring water molecules in the binding pocket. fu-berlin.de
In the context of protein-protein interactions (PPIs), the incorporation of a fluorinated amino acid can alter the stability and conformation of the interacting surfaces. biorxiv.orgacs.org For example, studies on fluorinated tyrosine analogs in the KIX domain of CBP/p300 showed that 2-fluorotyrosine could report on allosteric interactions not observed with 3-fluorotyrosine, highlighting the subtle yet significant effects of fluorine's position. nih.gov MD simulations can reveal how these substitutions affect the protein's conformational dynamics and the network of interactions at the protein-protein interface. uq.edu.au
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes for Stereospecific and Efficient Production
The utility of 3-Fluoro-D-tyrosine is fundamentally dependent on its availability in high purity and stereospecific form. Future research is focused on developing more efficient and scalable synthetic routes to meet the growing demand.
Current strategies often rely on methods such as electrophilic fluorination followed by enzymatic resolution to separate the D- and L-isomers, which can be complex and may not be optimally efficient. vulcanchem.com Asymmetric synthesis, which directly produces the desired stereoisomer, represents a more advanced approach. The development of chiral catalysts, such as chiral Nickel(II) complexes, is a promising avenue for the gram-scale asymmetric synthesis of various fluorinated amino acids, a strategy that could be adapted for the specific production of 3-F-D-Tyr. chemrxiv.org
Future research will likely focus on:
Novel Chiral Catalysts: Designing and discovering new catalysts that can facilitate the enantioselective synthesis of 3-F-D-Tyr with high yields and greater than 94% enantiomeric excess. chemrxiv.org
Chemoenzymatic Methods: Combining chemical synthesis with enzymatic reactions to achieve high stereospecificity. For example, enzymes like tyrosine aminotransferase, which can interact with fluorotyrosine analogues, could be engineered for synthetic purposes. medchemexpress.com
Optimized Fluorination Reagents: Developing milder and more selective electrophilic fluorinating reagents to improve the efficiency of introducing the fluorine atom onto the tyrosine precursor.
Radiolabeling Efficiency: For applications in Positron Emission Tomography (PET), improving the yields of stereoselective radiosynthesis of ¹⁸F-labeled D-tyrosine analogs is crucial. nih.govresearchgate.net Current methods for D-[¹⁸F]FAMT (a related D-tyrosine analog) report radiolabeling yields of approximately 10%. nih.gov
Expansion of this compound Utility in Protein Engineering
Protein engineering seeks to create novel proteins with enhanced or new functions. nih.gov The incorporation of unnatural amino acids like this compound is a powerful tool in this field, allowing for subtle modifications that can significantly alter a protein's properties. walshmedicalmedia.comnih.govacs.org
The introduction of the fluorine atom can modulate various parameters, including local hydrophobicity, the pKa of nearby functional groups, and metabolic stability. acs.org While much of the work to date has used 3-Fluoro-L-tyrosine, the principles extend to the D-isomer for specific applications, particularly in peptide-based therapeutics where D-amino acids can confer resistance to proteolysis.
Future expansion in this area includes:
Site-Specific Incorporation: Advancing techniques for the precise, site-specific incorporation of 3-F-D-Tyr into peptides and proteins. Methods using "photochemical disguise," where a photolabile protecting group masks the amino acid from the cell's natural machinery until its specific incorporation is desired, could be refined for D-isomers. nih.govacs.org
Modulating Enzyme Activity: Globally replacing canonical amino acids with fluorinated analogs like 3-fluorotyrosine can alter the binding affinities of substrates and modulate biocatalytic activity. frontiersin.org For instance, the fluorination of tyrosine residues in the binding pocket of 1,2-catechol dioxygenase was shown to disrupt the coordination geometry of the substrate with the enzyme's iron cofactor. frontiersin.org
Designing Novel Peptides: Using 3-F-D-Tyr to create peptides with enhanced stability and novel functions. Its incorporation into peptide-based vaccines, for example, could increase catabolic stability and bioavailability. walshmedicalmedia.com
| Research Area in Protein Engineering | Application of this compound | Potential Impact |
| Enzyme Redesign | Global or site-specific replacement of tyrosine residues. | Altered substrate specificity and catalytic activity. frontiersin.org |
| Peptide Therapeutics | Incorporation into peptide chains. | Increased resistance to enzymatic degradation, enhanced bioavailability. walshmedicalmedia.com |
| Biophysical Probes | Use as an intrinsic probe for structural studies. | Enables detailed analysis of protein structure and dynamics without significant perturbation. walshmedicalmedia.compnas.org |
Integration with Advanced Biophysical Techniques for Deeper Mechanistic Insights
The fluorine atom in this compound serves as an exceptional biophysical probe, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus is 100% abundant, has a high gyromagnetic ratio, and is virtually absent in biological systems, making it a sensitive and background-free reporter. pnas.orgresearchgate.net
The primary application has been in ¹⁹F NMR studies to probe protein structure, dynamics, and interactions. scholaris.caacs.org When 3-fluorotyrosine is incorporated into a protein, the ¹⁹F NMR signals from each residue are often well-resolved, providing a window into the local environment of each tyrosine position. acs.orgacs.org
Emerging research directions involve coupling this probe with more advanced techniques:
High-Field NMR: Utilizing higher magnetic field strengths to improve the resolution and sensitivity of ¹⁹F NMR spectra, although this requires managing the increased chemical shift anisotropy (CSA). nih.gov
Relaxation-Optimized Spectroscopy (TROSY): Employing TROSY-based methods for ¹⁹F-¹³C correlation spectroscopy to study larger proteins and protein complexes (e.g., >100 kDa) by mitigating the line-broadening effects of relaxation. uni-konstanz.de
In-Cell NMR: Applying ¹⁹F NMR to study the structure and dynamics of 3-F-Tyr-labeled proteins directly inside living cells, providing insights into cellular processes like protein folding in a native environment. researchgate.net
Photo-CIDNP Spectroscopy: Using ¹⁹F photo-chemically induced dynamic nuclear polarization (photo-CIDNP) to probe the solvent accessibility of tyrosine residues in native and denatured protein states. acs.org
| Biophysical Technique | Information Gained from 3-F-Tyr Probe | Example Application |
| ¹⁹F NMR Spectroscopy | Local environment, dynamics, pKa, solvent exposure, ligand binding. pnas.orgacs.orgnsf.gov | Mapping conformational changes in the lac repressor upon ligand binding. pnas.org |
| ¹⁹F-¹³C TROSY NMR | High-resolution structural information for large proteins. uni-konstanz.de | Studying large molecular machines like the proteasome. uni-konstanz.de |
| In-Cell ¹⁹F NMR | Protein folding and dynamics in a cellular environment. researchgate.net | Observing the folding state of a protein in E. coli under different osmotic conditions. researchgate.net |
| ¹⁹F Photo-CIDNP | Solvent accessibility of specific tyrosine residues. acs.org | Characterizing the native and denatured states of Green Fluorescent Protein (GFP). acs.org |
Exploration of New Biological Systems for this compound as a Probe
The application of 3-F-D-Tyr is expanding from in vitro systems to more complex biological environments, including living cells and whole organisms. Its use as a D-amino acid is particularly advantageous in these contexts.
Bacterial Imaging and Targeting: Radiolabeled D-amino acids are promising candidates for imaging bacterial infections. researchgate.net Since D-amino acids can be incorporated into the peptidoglycan cell wall of bacteria—a structure absent in human cells—tracers like ¹⁸F-labeled 3-F-D-Tyr could offer high specificity for detecting bacterial infections via PET. researchgate.net Pilot studies with other D-amino acid analogs have shown specific uptake in bacteria like Staphylococcus aureus. researchgate.net
Tumor Imaging (PET): D-amino acid PET tracers are being explored for their potential to provide clearer tumor images. nih.govosti.gov Unlike their L-isomers, D-amino acids are generally not incorporated into proteins in host tissues and are cleared more rapidly from non-target organs, which could lead to a higher tumor-to-background signal ratio. nih.govosti.gov Studies with 3-[¹⁸F]fluoro-α-methyl-D-tyrosine (D-[¹⁸F]FAMT) showed rapid blood clearance and low accumulation in non-target organs compared to the L-isomer, while still accumulating in tumors via the LAT1 transporter. nih.gov
Probing Novel Protein Classes: The utility of 3-F-Tyr as a probe can be extended to new classes of proteins. For example, it has been used to study peripheral and integral membrane proteins, where the fluorinated analog helps to distinguish the roles of aromatic residues in membrane-protein interactions. walshmedicalmedia.com It has also been used to study metalloproteins and proteins involved in complex electron transfer pathways. nih.govdrugbank.com
Computational Design of Enhanced this compound Analogs and Their Applications
The convergence of computational protein design and the use of unnatural amino acids opens up the possibility of creating bespoke amino acid analogs with precisely tailored properties. acs.org While this compound has a fixed set of characteristics, computational methods can be used to design novel analogs with enhanced features.
Future research in this domain will likely involve:
In Silico Screening: Computationally screening libraries of virtual fluorinated tyrosine analogs to identify candidates with desired properties, such as altered pKa, hydrophobicity, or electronic characteristics. biorxiv.org
Designing for Specific Functions: Using computational platforms like Rosetta to design proteins that incorporate new fluorinated tyrosine analogs for specific functions, such as creating novel enzyme active sites or high-affinity metal-binding proteins. acs.orgnih.gov For example, the Rosetta methodology has been successfully extended to design metalloproteins that use the unnatural amino acid (2,2'-bipyridin-5yl)alanine as a primary metal ligand. rcsb.org A similar approach could be used to design proteins that exploit the properties of a novel 3-F-D-Tyr analog.
Predictive Modeling: Developing computational tools, such as CamSol-PTM, that can accurately predict how the incorporation of a novel 3-F-D-Tyr analog will affect key properties of a peptide or protein, such as its solubility and stability. biorxiv.org
Enhanced Probes: Designing analogs with multiple fluorine atoms (e.g., difluoro- or trifluoromethyl-tyrosine) to create probes with different NMR signatures or altered electronic properties for more sophisticated biophysical experiments. acs.orgnih.gov
By combining computational design with synthetic chemistry, researchers can move beyond the existing set of unnatural amino acids and create a new generation of fluorinated probes and building blocks, customized for the next wave of challenges in protein science and molecular medicine.
Q & A
Q. Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 199.18 g/mol | |
| Solubility (H₂O) | 9.8 g/L at 25°C | |
| Melting Point | 310–314°C (dec.) | |
| Chiral Purity | >99% (HPLC) |
Q. Table 2: Analytical Techniques for Fluorinated Tyrosine Studies
| Technique | Application | Example Parameters |
|---|---|---|
| HRMS | Confirm fluorination | Resolution: 30,000; m/z 199.181 |
| -NMR | Detect fluorine environment | δ: -120 ppm (CDCl₃) |
| Chiral HPLC | Enantiomeric separation | Column: Chiralpak IC; 80:20 H₂O:MeOH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
